6-Fluoro-1-azaspiro[3.3]heptane
Description
Significance of Spirocyclic Systems in Modern Organic Synthesis and Drug Discovery
The rigid nature of spirocyclic scaffolds provides a level of conformational restriction that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for target proteins. Furthermore, the introduction of spirocenters increases the fraction of sp³-hybridized carbons in a molecule, a characteristic that has been correlated with a higher probability of success in clinical trials. From a synthetic standpoint, while the construction of these complex three-dimensional structures can be challenging, modern synthetic methodologies have made them increasingly accessible for exploration in drug discovery programs.
The Azaspiro[3.3]heptane Framework: A Privileged Scaffold in Contemporary Medicinal Chemistry
Within the broader class of spirocycles, the azaspiro[3.3]heptane framework has emerged as a "privileged scaffold." This term refers to molecular structures that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutics. The presence of a nitrogen atom within the spirocyclic system introduces a key site for chemical modification, allowing for the attachment of various side chains and functional groups to modulate the compound's physicochemical and pharmacological properties. Azaspiro[3.3]heptanes have been investigated as bioisosteres for commonly used motifs like piperidine (B6355638), offering a novel and structurally distinct alternative in drug design. medchemexpress.comresearchgate.net
Strategic Role of Fluorination in Spirocyclic Amine Scaffolds
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of spirocyclic amines, fluorination can be used to fine-tune the basicity (pKa) of the nitrogen atom, which is a critical parameter affecting a compound's pharmacokinetic profile. Moreover, the presence of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
Academic Research Landscape of 6-Fluoro-1-azaspiro[3.3]heptane
Direct academic research and literature specifically detailing the synthesis and properties of this compound are limited, suggesting that it is a novel or underexplored compound. However, the academic landscape is rich with studies on closely related analogues, such as 6,6-Difluoro-1-azaspiro[3.3]heptane and other fluorinated azaspirocycles. bldpharm.com Research on these related compounds provides a strong foundation for understanding the potential characteristics and applications of this compound. The synthesis of fluorinated spiro[3.3]heptane precursors has been a subject of investigation, indicating a growing interest in this class of molecules. researchgate.net The collective knowledge from these studies allows for informed predictions about the synthetic accessibility and physicochemical properties of this emerging chemical entity.
Interactive Data Tables
Table 1: General Physicochemical Properties of Azaspiro[3.3]heptane Scaffolds
| Property | General Observation | Potential Impact of Fluorination |
| Molecular Weight | Relatively low for a bicyclic system | Increase with fluorine substitution |
| pKa | Basic, typical of secondary amines | Can be lowered by the inductive effect of fluorine |
| LogP/LogD | Can be modulated by substitution | Generally increases lipophilicity, but can be complex |
| 3D Shape | Rigid, defined conformational preference | Maintained, with localized electronic changes |
Note: The data in this table are generalized based on the known properties of azaspiro[3.3]heptane scaffolds and the established effects of fluorination in medicinal chemistry. Specific values for this compound would require experimental determination.
Table 2: Comparison of Related Fluorinated Azaspiro[3.3]heptane Derivatives
| Compound | Key Features | Investigated Applications |
| 6,6-Difluoro-1-azaspiro[3.3]heptane | Gem-difluoro substitution for altered metabolic stability and polarity. bldpharm.com | Building block for medicinal chemistry. bldpharm.com |
| 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride | Mono-fluorination with an additional methyl group. smolecule.com | Potential in the development of drugs for neurological disorders. smolecule.com |
| 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | A more complex derivative with an oxetane (B1205548) ring and a substituted phenyl group. nih.govacs.org | Key intermediate for the antibiotic drug candidate TBI-223. nih.govacs.org |
Note: This table highlights existing research on compounds structurally related to this compound to provide context for its potential areas of application.
Structure
3D Structure
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
6-fluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10FN/c7-5-3-6(4-5)1-2-8-6/h5,8H,1-4H2 |
InChI Key |
RZJRVBONAFLXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)F |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 6 Fluoro 1 Azaspiro 3.3 Heptane Derivatives
Characteristic Chemical Transformations of the Azaspiro[3.3]heptane System
The reactivity of the 1-azaspiro[3.3]heptane core is primarily dictated by the chemistry of the azetidine (B1206935) ring. The nitrogen atom exhibits typical secondary amine reactivity, readily undergoing reactions such as N-alkylation, N-acylation, and sulfonylation. The ring system itself is relatively stable, but the inherent strain of the two four-membered rings can influence its reactivity, particularly in reactions involving ring-opening.
The synthesis of the parent 1-azaspiro[3.3]heptane often involves the reduction of a spirocyclic β-lactam intermediate. For instance, a thermal [2+2] cycloaddition between an exocyclic alkene and chlorosulfonyl isocyanate can yield a β-lactam, which is then reduced with reagents like alane (AlH3) to produce the 1-azaspiro[3.3]heptane core. medchemexpress.comresearchgate.netnih.gov This synthetic route highlights a key transformation of a related heterocyclic precursor to form the desired spirocyclic amine.
Oxidation Reactions and Formation of Oxidized Derivatives
Limited specific data exists for the direct oxidation of 6-fluoro-1-azaspiro[3.3]heptane. However, based on the reactivity of analogous azetidine-containing molecules, certain oxidative transformations can be predicted. The secondary amine of the azetidine ring is susceptible to oxidation, though this can be challenging without ring cleavage.
In related systems, such as N-Boc protected amino alcohol derivatives of 1-azaspiro[3.3]heptane, the alcohol functionality can be oxidized to an aldehyde or a carboxylic acid without disrupting the spirocyclic core. For example, Swern oxidation has been successfully employed to convert a primary alcohol substituent to an aldehyde, and a more potent oxidation using sodium periodate (B1199274) with a catalytic amount of ruthenium(III) chloride can yield a carboxylic acid. researchgate.net These examples suggest that if a susceptible functional group were present on a derivative of this compound, it could likely be oxidized while preserving the core structure.
Reduction Reactions and Synthesis of Reduced Analogs
The reduction of functional groups appended to the this compound scaffold is a key method for creating diverse analogs. While the core spiro[3.3]heptane system is already saturated, the reduction of precursor functional groups is often a crucial step in the synthesis of the core itself and its derivatives.
A significant reduction reaction in the synthesis of the parent 1-azaspiro[3.3]heptane is the reduction of a spirocyclic β-lactam. The use of strong reducing agents like alane is effective in converting the amide bond of the β-lactam to the corresponding amine of the azetidine ring. medchemexpress.comresearchgate.netnih.gov Furthermore, in functionalized derivatives, other groups can be selectively reduced. For instance, an intermediate oxime on a 1-azaspiro[3.3]heptane derivative has been reduced to a primary amine. researchgate.net Similarly, ester functionalities can be reduced to alcohols using reagents like lithium aluminum hydride. univ.kiev.ua These transformations are critical for accessing a variety of reduced analogs with different substitution patterns.
Nucleophilic Substitution Reactions at the Fluorine Position
Direct nucleophilic substitution of the fluorine atom on the this compound ring is expected to be a challenging transformation. The fluorine atom is attached to a secondary sp3-hybridized carbon atom within a cyclobutane (B1203170) ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it inherently difficult to break. chemguide.co.uk
In general, nucleophilic substitution at an unactivated secondary alkyl fluoride (B91410) is slow and requires harsh reaction conditions. The reaction would likely proceed through an SN2 mechanism, which is sensitive to steric hindrance. The rigid spirocyclic nature of the this compound scaffold could present significant steric hindrance to the backside attack required for an SN2 reaction. youtube.com While there are methods for nucleophilic substitution on some fluoroalkanes, there is no specific literature precedent for this reaction on the this compound system. Therefore, this pathway is not considered a facile route for functionalization.
Functionalization of the Nitrogen Atom and Peripheral Carbon Positions
The primary avenues for introducing molecular complexity to the this compound scaffold are through functionalization of the nitrogen atom and the peripheral carbon atoms.
Derivatization Strategies for Enhanced Molecular Complexity
The secondary amine of the 1-azaspiro[3.3]heptane ring is a key handle for derivatization. Standard N-alkylation and N-acylation reactions can be readily performed to attach a wide variety of substituents, thereby modulating the physicochemical properties and biological activity of the molecule. These reactions allow for the introduction of "exit vectors" for further elaboration of the molecular structure. acs.org For instance, the nitrogen can be functionalized with aryl, alkyl, or acyl groups, providing access to a diverse chemical space. This strategy is fundamental to the use of azaspiro[3.3]heptanes as building blocks in drug discovery. nih.gov
Regioselective Functionalization at the 3-Position
Recent studies have demonstrated the feasibility of regioselective functionalization at the C3-position of the 1-azaspiro[3.3]heptane core. This is achieved through deprotonation of the N-Boc protected amine using a strong, sterically hindered base like sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with an electrophile. researchgate.netresearchgate.net This methodology allows for the introduction of a variety of substituents at the 3-position.
The presence of the fluorine atom at the 6-position in this compound would be expected to influence the acidity of the protons on the cyclobutane ring. The electron-withdrawing nature of the fluorine atom could potentially increase the acidity of the geminal and vicinal protons, although this effect would be transmitted through sigma bonds. It is plausible that the protons at the C7 position, being closer to the fluorine atom, might be more acidified than those at the C3 position. However, the regioselectivity of deprotonation in the 6-fluoro derivative has not been explicitly reported. The established protocol for the non-fluorinated system provides a promising starting point for exploring the regioselective functionalization of the 6-fluoro analog.
Structural Analysis and Conformational Studies of 6 Fluoro 1 Azaspiro 3.3 Heptane Derivatives
X-ray Crystallographic Studies for Absolute and Relative Stereochemistry Determination
X-ray crystallography is a definitive method for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules. For complex scaffolds like spiro[3.3]heptane derivatives, this technique is invaluable.
In studies of spirocyclic glutamic acid analogs built on the spiro[3.3]heptane framework, X-ray crystallography was used to confirm the absolute configuration of stereoisomers that were separated chromatographically. nih.gov This demonstrates the power of the technique to verify the outcomes of stereoselective syntheses. nih.gov Similarly, the absolute stereochemistry of other complex chiral molecules has been successfully assigned using the Mosher method (an NMR technique) and subsequently confirmed by X-ray diffraction analysis. usm.edu
For azaspiro[3.3]heptane systems specifically, X-ray crystallographic structures have been used to elucidate conformational details. nih.gov In one study, difference electron density maps from X-ray diffraction data of a 2-azaspiro[3.3]heptane-derived inhibitor bound to a protease revealed that the spirocyclic portion adopted two distinct conformations within the active site. nih.gov The final confirmation of the structure of derivatives like 6-oxo-2-azaspiro[3.3]heptane has been achieved through single-crystal X-ray analysis. researchgate.net While a specific crystallographic study for 6-fluoro-1-azaspiro[3.3]heptane is not detailed in the reviewed literature, these examples establish the critical role X-ray analysis plays in confirming the precise three-dimensional arrangement and absolute stereochemistry of this class of compounds. nih.govusm.edunih.govnih.govresearchgate.net
Stereochemical Aspects of Spiro[3.3]heptane Systems and Isomerism
The spiro[3.3]heptane core is a unique structural motif characterized by two cyclobutane (B1203170) rings connected by a single, shared quaternary carbon atom (the spiro center). This arrangement leads to a rigid, non-planar, three-dimensional shape. chemrxiv.org
The substitution pattern on the spiro[3.3]heptane rings gives rise to various forms of isomerism. For instance, glutamic acid analogs built on this scaffold can theoretically exist as 18 different isomers, highlighting the structural diversity achievable. nih.gov The synthesis of all possible stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported, further illustrating the stereochemical complexity. acs.org Depending on the substitution, these systems can exhibit axial chirality, as seen in derivatives like (R)-spiro[3.3]heptane-2,6-dicarboxylic acid. researchgate.net
Structural analysis has shown that disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cyclohexane (B81311) derivatives. acs.org Specifically:
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstituted spiro[3.3]heptanes can be considered analogs of cis-1,4-disubstituted cyclohexanes. acs.org
(1S,4s,6R)- and (1R,4s,6S)-1,6-disubstituted spiro[3.3]heptanes can mimic trans-1,3-disubstituted cyclohexanes. acs.org
This mimicry is based on the comparison of distances and the spatial orientation of functional groups, making the spiro[3.3]heptane scaffold a valuable tool in drug design for optimizing molecular shape and properties. acs.orgresearchgate.net
Influence of the Fluorine Atom on Spirocyclic Conformation
The introduction of a fluorine atom can significantly impact the conformational preferences of a molecule due to its unique electronic properties and size. rsc.orgnih.gov Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is highly polarized. This strong polarity and the steric demands of the fluorine atom can alter the ground state conformation of a molecule compared to its non-fluorinated analog. rsc.org
In cyclic systems, the stereoelectronic effects of fluorine are particularly important. The introduction of fluorine can modulate key physicochemical properties such as pKa and lipophilicity. acs.org In medicinal chemistry, fluorinated cyclobutanes have been successfully incorporated into FDA-approved drugs. acs.org Specifically, spirocyclic gem-difluorocyclobutanes have been used to stabilize bioactive conformations and block metabolic weak spots. acs.org
Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential tools for the structural elucidation of novel compounds like this compound derivatives.
NMR Spectroscopy: Both ¹H and ¹³C NMR are routinely used to confirm the core structure and substitution pattern of newly synthesized spiro[3.3]heptane derivatives. acs.orguniv.kiev.ua For fluorinated compounds, ¹⁹F NMR is a powerful technique. The Mosher method, which uses a chiral derivatizing agent, employs ¹H, ¹³C, and ¹⁹F NMR to determine the absolute stereochemistry of sterically hindered chiral centers. usm.edu Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign specific proton and carbon signals and to determine the stereoconfiguration of isomers. chemrxiv.org
The following table summarizes representative ¹H NMR data for a related 2-azaspiro[3.3]heptane derivative, illustrating the types of signals expected.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) |
| NH | 9.38 | d, J = 6.9 Hz |
| Aromatic CH | 8.44 | d, J = 7.6 Hz |
| Aromatic CH | 7.53 | s |
| Aromatic CH | 7.33 | d, J = 8.1 Hz |
| CH | 4.74 – 4.60 | m |
| CH₂ | 4.08 – 3.89 | m |
| CH₂ | 3.81 | d, J = 26.2 Hz |
| Data for tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate derivative. Source: nih.gov |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) is often used to identify and quantify components in a reaction mixture, including impurities. For example, MS data was used to characterize a bis-aniline adduct impurity formed during the synthesis of a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate. acs.org
Computational Chemistry and Theoretical Investigations of 6 Fluoro 1 Azaspiro 3.3 Heptane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and thermodynamic stability of 6-Fluoro-1-azaspiro[3.3]heptane. Methods such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) are commonly employed to predict its molecular properties.
The introduction of a fluorine atom at the 6-position is expected to significantly influence the electronic distribution within the molecule. Due to fluorine's high electronegativity, a notable polarization of the C-F bond is anticipated, leading to a localized negative electrostatic potential around the fluorine atom and a corresponding positive potential on the adjacent carbon. This has a cascading effect on the reactivity and intermolecular interactions of the molecule.
A representative set of calculated electronic properties for this compound is presented in the table below.
| Property | Calculated Value | Method |
| Dipole Moment (Debye) | 2.5 - 3.5 | DFT/B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | -7.0 to -6.5 | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | 1.5 to 2.0 | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | 8.5 to 9.0 | DFT/B3LYP/6-311+G(d,p) |
| Electron Affinity (eV) | -1.8 to -1.3 | DFT/B3LYP/6-311+G(d,p) |
| Ionization Potential (eV) | 7.0 to 6.5 | DFT/B3LYP/6-311+G(d,p) |
Note: The values in this table are illustrative and represent typical ranges expected from quantum chemical calculations for a molecule of this nature.
Computational Conformational Analysis and Energy Landscapes
The conformational flexibility of the 1-azaspiro[3.3]heptane core is limited, yet subtle variations can have a significant impact on its biological activity and physical properties. Computational conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.
The puckering of the two azetidine (B1206935) rings is the primary conformational variable. For the parent 1-azaspiro[3.3]heptane, a puckered conformation is generally more stable than a planar one. The introduction of a fluorine substituent at the 6-position can influence the preferred puckering mode due to steric and electronic interactions.
Potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles, are used to map the conformational landscape. These scans can reveal the low-energy conformers and the transition states that connect them. For this compound, the orientation of the fluorine atom (axial vs. equatorial-like) in the puckered ring is a key determinant of conformational preference.
The following table summarizes a hypothetical conformational analysis for this compound.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Equatorial-F | 0.00 | C5-C6-C7-N1 ≈ ±30° |
| Axial-F | 1.5 - 2.5 | C5-C6-C7-N1 ≈ 0° (in a simplified model) |
| Planar Transition State | 4.0 - 5.0 | All ring atoms coplanar |
Note: The data presented are hypothetical and serve to illustrate the expected outcomes of a computational conformational analysis.
Mechanistic Studies of this compound Formation and Transformations
Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the synthesis and subsequent chemical transformations of this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, characterize transition states, and predict reaction kinetics and thermodynamics.
A plausible synthetic route to this compound could involve the fluorination of a suitable precursor, such as a 6-hydroxy-1-azaspiro[3.3]heptane derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Computational studies can model this nucleophilic substitution reaction, determining whether it proceeds through an SN1 or SN2-like mechanism and calculating the activation energy barriers.
Furthermore, the reactivity of the nitrogen atom in the azetidine ring can be explored. For instance, the mechanism of N-alkylation or N-arylation reactions can be computationally modeled to understand the factors that govern the regioselectivity and stereoselectivity of such transformations. These studies are crucial for optimizing reaction conditions and for designing novel synthetic routes.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space, study the flexibility of the spirocyclic system, and analyze its interactions with solvent molecules.
In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then integrated over time to trace the trajectory of each atom.
For this compound, MD simulations can reveal the timescales of ring puckering, the conformational preferences in different solvents, and the formation of hydrogen bonds between the nitrogen atom and protic solvents. This information is particularly valuable for understanding how the molecule might behave in a biological environment, such as the active site of a protein.
In Silico Design and Virtual Library Generation of this compound Analogs
The rigid and three-dimensional nature of the 1-azaspiro[3.3]heptane scaffold makes it an attractive starting point for the design of new bioactive molecules. The introduction of a fluorine atom in this compound can enhance metabolic stability and modulate binding affinity, making it a valuable building block for medicinal chemistry.
In silico methods can be used to design and screen virtual libraries of analogs based on this scaffold. By computationally enumerating a vast number of derivatives with different substituents at various positions, it is possible to explore a large chemical space efficiently. Properties such as drug-likeness (e.g., Lipinski's rule of five), predicted biological activity (through QSAR models or docking studies), and ADME (absorption, distribution, metabolism, and excretion) properties can be calculated for each analog in the virtual library.
This computational pre-screening allows researchers to prioritize the synthesis of a smaller, more promising set of compounds, thereby saving time and resources in the drug discovery process. The unique vectoral projection of substituents from the spirocyclic core of this compound provides a well-defined platform for creating focused libraries for specific biological targets.
Applications in Medicinal Chemistry and Drug Discovery Research
6-Fluoro-1-azaspiro[3.3]heptane as a Key Scaffold in Pharmaceutical Design
The rigid framework of this compound makes it an attractive scaffold for the construction of complex, three-dimensional molecules. Medicinal chemists are increasingly looking to "escape from flatland" – the predominance of planar, aromatic structures in drug discovery – to improve properties such as solubility, metabolic stability, and target selectivity. The spirocyclic nature of this compound, where two rings share a single carbon atom, provides a fixed and predictable orientation of substituents, which is crucial for optimizing interactions with biological targets.
The introduction of a fluorine atom at the 6-position further enhances the utility of this scaffold. Fluorine, being the most electronegative element, can profoundly influence the physicochemical properties of a molecule. bldpharm.comcambridgemedchemconsulting.com It can modulate the basicity (pKa) of the nearby nitrogen atom, affecting the compound's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. uni.lu Moreover, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites and improve the metabolic stability of a drug candidate, prolonging its half-life. uni.lu
A notable example highlighting the value of a related fluorinated azaspiro[3.3]heptane is the synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This compound serves as a key intermediate in the development of TBI-223, a potent antibiotic candidate against tuberculosis. acs.orgacs.org The successful application of this closely related scaffold underscores the potential of this compound in constructing novel therapeutic agents.
Bioisosteric Potential of Azaspiro[3.3]heptane Frameworks
Bioisosterism, the strategy of replacing one functional group with another that has similar steric and electronic properties to enhance a molecule's biological activity, is a cornerstone of drug design. cambridgemedchemconsulting.comnih.gov The azaspiro[3.3]heptane framework, including its fluorinated derivatives, has demonstrated significant potential as a bioisostere for several common heterocyclic motifs found in pharmaceuticals.
Replacement of Piperidine (B6355638), Morpholine (B109124), and Piperazine (B1678402) Motifs
Saturated nitrogen-containing heterocycles like piperidine, morpholine, and piperazine are ubiquitous in drug molecules. However, they can sometimes lead to undesirable properties, such as poor metabolic stability or off-target effects. Azaspiro[3.3]heptanes have emerged as valuable replacements that can maintain or improve upon the parent molecule's activity while offering a more rigid and three-dimensional structure.
Research has shown that 1-azaspiro[3.3]heptane can serve as a bioisostere for piperidine. acs.orgresearchgate.netnih.govnih.gov The spirocyclic structure mimics the spatial arrangement of substituents on the piperidine ring while offering a more constrained conformation. Similarly, 2-oxa-6-azaspiro[3.3]heptane is recognized as a bioisostere for morpholine, and 2,6-diazaspiro[3.3]heptane can replace piperazine. nih.govchemrxiv.orgchemicalbook.comfluorochem.co.uk The incorporation of a fluorine atom in the this compound scaffold can further fine-tune the electronic properties to better match the replaced motif, potentially leading to enhanced binding affinity and selectivity.
| Azaspiro[3.3]heptane Derivative | Common Bioisosteric Replacement | Key Structural Feature |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Piperidine | Maintains key nitrogen vector for target interaction. |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Mimics the ether and amine functionalities. |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Provides two nitrogen atoms for potential interactions. |
Mimicry of Cyclohexane (B81311) and Related Alicyclic Systems
The spiro[3.3]heptane core can also be considered a bioisostere for cyclohexane and other alicyclic systems. acs.orgnih.gov It presents substituents in well-defined spatial orientations that can mimic the axial and equatorial positions of a cyclohexane ring but with greater rigidity. This can be particularly advantageous in locking a molecule into a bioactive conformation. Studies on fluorinated spiro[3.3]heptane derivatives have highlighted their potential as conformationally restricted isosteres of gem-difluorocycloalkanes. chemrxiv.org The defined stereochemistry of this compound offers a unique tool for exploring the chemical space around a target's binding site with high precision.
Impact of the Spirocyclic Structure on Drug-Like Properties
The inherent structural features of this compound directly translate into improved drug-like properties, addressing some of the key challenges in modern drug discovery.
Conformational Restriction and Enhanced Binding Specificity
The rigidity of the spiro[3.3]heptane framework significantly reduces the conformational flexibility of a molecule. While some flexibility is necessary for a drug to adapt to its binding site, excessive flexibility can lead to a loss of entropy upon binding, which is energetically unfavorable. By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher binding affinity.
Furthermore, the well-defined orientation of substituents on the spirocyclic scaffold can lead to enhanced binding specificity. A more rigid molecule is less likely to bind to off-target proteins, which can reduce the risk of side effects. The conformational effects of fluorine substitution are also well-documented and can further influence the preferred shape of the molecule, providing an additional layer of control for medicinal chemists. nih.govsoton.ac.uk
Introduction of Three-Dimensionality to Escape Planar Chemical Space
The move towards more three-dimensional molecules is a key strategy for improving the success rate of drug candidates. Increased three-dimensionality is associated with improved solubility, reduced off-target effects, and better intellectual property protection. The spirocyclic nature of this compound inherently introduces a high degree of three-dimensionality. This allows for the exploration of deeper and more complex binding pockets that may not be accessible to planar molecules. The fluorine atom can also contribute to this three-dimensional profile by influencing the local stereoelectronic environment.
| Property | Impact of Spirocyclic Structure | Contribution of 6-Fluoro Substitution |
|---|---|---|
| Conformational Flexibility | Reduced due to rigid bicyclic system | Can further bias conformation through stereoelectronic effects |
| Binding Affinity | Potentially increased due to lower entropic penalty | Can modulate electronic interactions with the target |
| Binding Specificity | Enhanced due to fixed substituent orientation | Fine-tunes interactions to improve selectivity |
| Three-Dimensionality | Inherently high Fsp3 character | Contributes to the overall 3D electronic profile |
| Metabolic Stability | Generally improved due to rigidity | C-F bond can block sites of metabolism |
Modulation of Molecular Lipophilicity and Basicity
A critical challenge in drug design is optimizing a molecule's lipophilicity to ensure a balance between membrane permeability and aqueous solubility. The 1-azaspiro[3.3]heptane framework, particularly when replacing more common heterocycles like morpholine or piperazine, has been shown to decrease lipophilicity. nih.gov This seemingly counterintuitive effect, where the addition of a carbon atom reduces lipophilicity, can be rationalized by an increase in the molecule's basicity (pKa). nih.gov
| Scaffold Replacement | Change in Lipophilicity (ΔlogD₇.₄) | Change in Basicity (ΔpKa) | Context |
|---|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane for Morpholine | -1.2 | +1.5 | Observed in compound series 6a vs. 6b |
| 2-Oxa-6-azaspiro[3.3]heptanes (Basic Alkyl Amines) | -0.75 ± 0.26 | Increased | Average change across 10 matched pairs |
| 2-Oxa-6-azaspiro[3.3]heptanes (Arylamines) | -0.44 ± 0.28 | Increased | Average change across 16 matched pairs |
| 2-Oxa-6-azaspiro[3.3]heptanes (Amides) | -0.17 ± 0.36 | Increased | Average change across 9 matched pairs |
Role of Fluorine in Optimizing Biological Activity and Pharmacokinetic Profiles
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. ambeed.comabosyn.com Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen, but with profound effects on a molecule's electronic and metabolic characteristics. ambeed.com
One of the primary roles of fluorination is to block sites of metabolic oxidation. ambeed.com By replacing a hydrogen atom on a carbon susceptible to cytochrome P450-mediated hydroxylation with a fluorine atom, the metabolic stability of the compound can be significantly improved. ambeed.com This often leads to a longer half-life and improved oral bioavailability. In the context of the this compound scaffold, the fluorine atom can protect the ring from oxidative metabolism. wikipedia.org Furthermore, the introduction of fluorine can alter the conformation and basicity of the proximal amine, which can in turn enhance binding affinity to the biological target through more favorable electrostatic or hydrogen-bonding interactions. ambeed.com Studies on other fluorinated compounds have demonstrated that this single-atom substitution can lead to enhanced biological potency and improved pharmacokinetic profiles. ambeed.comnih.gov
Applications in Specific Therapeutic Areas through Scaffold Incorporation
The rigid, three-dimensional nature of the fluoro-azaspiro[3.3]heptane scaffold makes it an attractive building block for creating novel therapeutics across different disease areas. researchgate.net
A significant application of a fluorinated azaspiro[3.3]heptane derivative is in the fight against tuberculosis (TB). researchgate.net Researchers have developed a practical and scalable synthesis for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent antibiotic drug candidate TBI-223. researchgate.netresearchgate.nettandfonline.com TBI-223 is an analogue of the oxazolidinone antibiotic linezolid (B1675486) and shows promise for treating multidrug-resistant tuberculosis (MDR-TB) with potentially reduced toxicity. researchgate.net The synthesis involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868), a process that has been optimized for multigram scale-up. researchgate.nettandfonline.com
In antiviral research, while direct incorporation of this compound is less documented, the principles of using fluorinated building blocks are well-established. For example, the introduction of fluorine into aristeromycin (B1667592) analogues was shown to enhance their activity against a range of RNA viruses, including MERS-CoV. nih.gov This suggests that incorporating the this compound scaffold into antiviral pharmacophores could be a promising strategy for developing new agents that target viral polymerases or other key enzymes. nih.gov
The unique conformational rigidity of spirocyclic scaffolds has been leveraged in the design of novel anesthetics and analgesics. Research into spirocyclic analogues of the local anesthetic Bupivacaine has shown that incorporating a 2-azaspiro[3.3]heptane moiety can influence the duration and potency of anesthetic action. tandfonline.com Such modifications can fine-tune physicochemical properties like lipophilicity and solubility, which are critical for anesthetic efficacy. tandfonline.com
In the field of analgesia, spirocyclic cores are present in several advanced drug candidates and approved medicines. Fatty acid amide hydrolase (FAAH), a target for pain treatment, has been successfully modulated by inhibitors containing spirocycles. rsc.org Furthermore, the potent analgesic cebranopadol, which is in clinical development for severe chronic pain, is built around a spirocyclic framework. nih.gov Another example is oliceridine, a spirocyclic compound approved for treating moderate-to-severe post-operative pain. nih.gov These examples establish a strong precedent for the utility of spirocyclic scaffolds in CNS-acting drugs, highlighting a clear potential for this compound as a building block in the development of next-generation anesthetics and analgesics.
High-Throughput Synthesis and Chemical Library Generation for Lead Discovery
The utility of a chemical scaffold in drug discovery is greatly enhanced by the ability to produce it efficiently and to generate diverse libraries of related compounds. Methodologies have been developed for the reliable, multigram-scale synthesis of fluorinated spiro[3.3]heptane building blocks. nih.govnih.govsigmaaldrich.com These convergent synthetic strategies allow for the creation of a "vast library" of mono- and di-functionalized derivatives. sigmaaldrich.com
These building blocks are often designed with multiple "exit vectors"—points where different chemical groups can be attached—which is crucial for generating large chemical libraries for high-throughput screening. bldpharm.comnih.gov By systematically varying the substituents on the spirocyclic core, medicinal chemists can rapidly explore the structure-activity relationship (SAR) for a given biological target. Virtual library generation has also been employed, showing that monofluorinated spiro[3.3]heptane derivatives are particularly well-suited to populate "lead-like" chemical space, possessing drug-like properties while maintaining structural three-dimensionality. wikipedia.org
Future Research Directions and Unexplored Chemical Space for Fluoroazaspiro[3.3]heptanes
The this compound scaffold and its relatives represent a rich area for future research. While their application in antibiotics is clearly established, their potential in other therapeutic areas remains significantly unexplored. researchgate.net The successful use of related spirocycles in analgesics and anesthetics suggests that a focused effort to synthesize and test libraries of fluoroazaspiro[3.3]heptane derivatives for CNS targets could yield novel drug candidates. tandfonline.comrsc.orgnih.gov
The continued development of novel synthetic methods will allow for the creation of even more diverse and highly functionalized azaspiro[3.3]heptane building blocks. bldpharm.comnih.gov Exploring different fluorination patterns on the spirocyclic core could lead to compounds with further optimized pharmacokinetic and pharmacodynamic properties. As medicinal chemistry continues to move away from flat, aromatic structures towards more three-dimensional molecules, the unique and tunable properties of scaffolds like this compound will ensure they remain a valuable tool in the quest for new medicines. researchgate.net
Q & A
Q. How can fluorinated intermediates be safely handled during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
